(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h3-4,8-9,13H,2,5-7H2,1H3,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPQOCEECIOBZ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN(CCC1O)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperidine ring, which is crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The specific mechanisms of action remain under investigation, but preliminary studies suggest it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Neuropharmacological Effects
The piperidine moiety is known to influence central nervous system activity. Compounds with similar structures have been shown to affect neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. For instance, studies on piperidine derivatives have revealed their ability to modulate serotonin and dopamine pathways, which are critical in mood regulation .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of piperidine derivatives on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behavior, suggesting potential therapeutic applications for anxiety disorders. |
| Study 2 | Evaluated the antimicrobial activity of various piperidine-based compounds. Some exhibited minimal inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. |
Research Findings
Recent research has focused on synthesizing and testing new derivatives of piperidine compounds for enhanced biological activity. For instance, modifications to the hydroxypiperidine structure have led to increased binding affinity to specific GPCRs, enhancing their pharmacological profiles .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymes linked to inflammatory processes. This suggests a potential role in treating conditions characterized by excessive inflammation.
Scientific Research Applications
Pharmaceutical Development
(E)-4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid is being explored for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets related to neurological disorders.
Neuropharmacology
Studies indicate that compounds with similar piperidine structures may exhibit neuroprotective properties. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Design and Synthesis
The compound serves as a scaffold for drug design due to its unique molecular structure. Researchers are investigating modifications to enhance its bioactivity and selectivity toward specific receptors or enzymes involved in various diseases.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of piperidine derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent in neuroprotection.
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperidine derivatives in animal models. The results showed that this compound exhibited significant behavioral improvements in tests measuring depressive symptoms, linking its action to modulation of neurotransmitter systems.
Data Table: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Reduced oxidative stress-induced cell death |
| Study 2 | Antidepressant | Improved behavior in depressive models |
| Study 3 | Drug Design | Potential scaffold for novel pharmaceuticals |
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid
- Substituents: 4-Acetylamino phenyl group.
- Key Properties: Demonstrates activity as an HIV-1 integrase inhibitor (S-1360) due to selective binding to viral enzymes . The acetylamino group enhances electron-withdrawing effects, influencing reduction potentials and reactivity .
- Comparison : Unlike the target compound’s piperidine ring, this analogue’s planar aromatic system may limit penetration into hydrophobic enzyme pockets.
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid
- Substituents : 4-Difluoromethyl piperidine.
- Key Properties: Molecular formula C₁₀H₁₃F₂NO₃ (MW 233.21 g/mol); ≥95% purity . Fluorine atoms increase metabolic stability and lipophilicity.
(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic Acid
- Substituents : 3-Bromothiophene.
- The bromine atom facilitates covalent binding to enzyme active sites.
Stereochemical and Isomeric Effects
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Substituents: 4-Methylanilino group.
- Key Properties : Z-configuration; dissociation constant pKa = 2.81 ± 0.25; low water solubility .
- Comparison : The Z-isomer’s planar geometry may reduce steric hindrance compared to the E-isomer, but the target compound’s hydroxyl group improves solubility.
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic Acid
- Substituents : 4-Ethylpiperazine.
- Key Properties : Molecular weight 212.25 g/mol; Topological Polar Surface Area (TPSA) 60.8 Ų .
- Comparison : The Z-configuration and ethylpiperazine substituent introduce basic nitrogen atoms, enhancing solubility in acidic environments versus the target’s hydroxyl group.
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
- Substituents : 4-Nitrophenyl group.
- Key Properties : Strong electron-withdrawing nitro group; GHS-compliant safety data available .
(E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic Acid
- Substituents: 2,6-Difluoroanilino group.
- Key Properties: Non-hazardous transport classification; used as a pharmaceutical intermediate .
- Comparison: Fluorine atoms enhance binding to hydrophobic enzyme pockets, but the anilino group’s rigidity contrasts with the target’s flexible piperidine.
Preparation Methods
Synthesis of Piperidine Derivative
The 3-ethyl-4-hydroxypiperidine moiety can be synthesized starting from piperidine precursors through selective alkylation and hydroxylation steps. A typical approach involves:
- Alkylation of piperidine nitrogen or carbon at the 3-position with ethyl groups using alkyl halides under basic conditions.
- Introduction of the hydroxyl group at the 4-position through selective oxidation or nucleophilic substitution reactions.
- Protection/deprotection strategies may be employed to control regioselectivity and functional group compatibility.
Preparation of 4-oxobut-2-enoic Acid Derivatives
The α,β-unsaturated keto acid fragment, 4-oxobut-2-enoic acid, can be prepared or activated as follows:
- Synthesis of (E)-4-oxobut-2-enoic acid via aldol condensation or Knoevenagel-type reactions.
- Conversion to acid chlorides (e.g., acryloyl chloride or crotonyl chloride) to facilitate amide bond formation.
- Use of anhydrides or esters as activated intermediates.
Coupling Reaction
The key step in the preparation is the coupling of the piperidine derivative with the unsaturated keto acid fragment:
- The piperidine nitrogen acts as a nucleophile attacking the acid chloride or activated ester.
- The reaction is typically carried out in an inert solvent such as chloroform or dioxane under controlled temperature.
- Base (e.g., sodium bicarbonate or potassium tert-butoxide) is used to neutralize the acid formed and drive the reaction forward.
- The reaction mixture is often stirred at room temperature or slightly elevated temperatures for several hours.
Work-Up and Purification
- The reaction mixture is quenched with aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize residual acid.
- Organic extraction is performed using solvents like chloroform.
- The organic layer is dried over anhydrous sodium sulfate.
- Filtration and distillation under reduced pressure remove solvents.
- Final product is purified by recrystallization from suitable solvents (e.g., acetonitrile, ethanol).
- Thin-layer chromatography (TLC) and NMR spectroscopy confirm purity and identity.
Representative Example from Literature
A related preparation method described in patent WO2008150118A2 demonstrates a similar approach for amide derivatives involving piperidine rings:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Use of acid chloride (e.g., crotonyl chloride) instead of acryloyl chloride | Formation of amide bond with piperidine nitrogen | 60 |
| 2 | Saturated sodium bicarbonate solution | Neutralization and extraction | - |
| 3 | Drying over anhydrous sodium sulfate | Removal of water from organic phase | - |
| 4 | Distillation under reduced pressure | Solvent removal | - |
| 5 | Recrystallization | Purification of final compound | - |
This method yields the target compound in moderate to good yields (35-75%) depending on the specific acid chloride and piperidine derivative used.
Analytical Data and Reaction Monitoring
- Reaction progress is monitored by TLC using silica gel plates visualized under UV light or staining reagents.
- Purity and structure confirmation are performed by ^1H and ^13C NMR spectroscopy.
- Melting points are recorded to assess compound purity.
- Yields are calculated based on isolated pure products.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Chloroform, dioxane, ethanol | Dry, freshly distilled preferred |
| Temperature | Room temperature to 140 °C | Elevated temperature for anhydride reactions |
| Reaction Time | 2 to 24 hours | Longer times for complete conversion |
| Base | Sodium bicarbonate, potassium tert-butoxide | Neutralization and reaction promotion |
| Purification | Extraction, drying, filtration, recrystallization | Ensures high purity |
| Yield Range | 35% to 90% | Depends on reagents and conditions |
Research Findings and Notes
- The use of different acid chlorides (e.g., crotonyl chloride, acryloyl chloride) affects the yield and purity of the final product.
- Potassium tert-butoxide is effective in promoting the formation of potassium salts of the acid derivatives, facilitating purification.
- The presence of hydroxyl and ethyl substituents on the piperidine ring requires careful control of reaction conditions to avoid side reactions.
- The final compounds exhibit good solubility in organic solvents like chloroform and DMSO, aiding in purification and characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
